molecular formula C20H19ClN4O2 B11471495 1-benzyl-6-(2-chlorobenzyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

1-benzyl-6-(2-chlorobenzyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11471495
M. Wt: 382.8 g/mol
InChI Key: VYZVGNWSZJSDDX-UHFFFAOYSA-N
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Description

1-BENZYL-6-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of diazino[4,5-d]pyrimidines This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenylmethyl group, and a diazino[4,5-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-6-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Diazino[4,5-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the diazino[4,5-d]pyrimidine ring.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, often using benzyl halides and a suitable base.

    Addition of the Chlorophenylmethyl Group: This step involves the reaction of the diazino[4,5-d]pyrimidine core with a chlorophenylmethyl reagent under controlled conditions to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, use of catalysts, and advanced purification methods like chromatography may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-6-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-BENZYL-6-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-BENZYL-6-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-6-[(2-fluorophenyl)methyl]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
  • 1-Benzyl-6-[(2-bromophenyl)methyl]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Uniqueness

1-BENZYL-6-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is unique due to the presence of the chlorophenylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C20H19ClN4O2

Molecular Weight

382.8 g/mol

IUPAC Name

1-benzyl-6-[(2-chlorophenyl)methyl]-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H19ClN4O2/c21-17-9-5-4-8-15(17)11-24-12-16-18(22-13-24)25(20(27)23-19(16)26)10-14-6-2-1-3-7-14/h1-9,22H,10-13H2,(H,23,26,27)

InChI Key

VYZVGNWSZJSDDX-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NCN1CC3=CC=CC=C3Cl)N(C(=O)NC2=O)CC4=CC=CC=C4

Origin of Product

United States

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